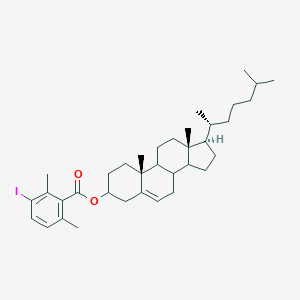
Cholesteryl 2,6-dimethyl-3-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl 2,6-dimethyl-3-iodobenzoate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of cholesterol and is commonly used as a probe for studying lipid-protein interactions.
Mécanisme D'action
The mechanism of action of cholesteryl 2,6-dimethyl-3-iodobenzoate involves its incorporation into lipid membranes. Once incorporated, the compound interacts with proteins that are present in the membrane, leading to changes in the fluorescence properties of the compound. These changes can be measured using fluorescence spectroscopy, allowing for the quantification of protein-lipid interactions.
Effets Biochimiques Et Physiologiques
Cholesteryl 2,6-dimethyl-3-iodobenzoate has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is commonly used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of cholesteryl 2,6-dimethyl-3-iodobenzoate is its ability to label lipids in membranes, which allows for the measurement of protein-lipid interactions using fluorescence spectroscopy. This compound is also non-toxic, making it safe for use in laboratory experiments. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of cholesteryl 2,6-dimethyl-3-iodobenzoate in scientific research. One potential application is in the study of lipid-protein interactions in disease states, such as cancer or neurodegenerative diseases. Another potential direction is the development of new probes based on cholesteryl 2,6-dimethyl-3-iodobenzoate that can be used to study other aspects of lipid biology, such as lipid metabolism or lipid signaling pathways. Additionally, the development of new techniques for measuring protein-lipid interactions using cholesteryl 2,6-dimethyl-3-iodobenzoate could lead to new insights into the role of lipids in cellular processes.
Méthodes De Synthèse
The synthesis of cholesteryl 2,6-dimethyl-3-iodobenzoate involves the reaction of cholesterol with 2,6-dimethyl-3-iodobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction takes place in a suitable solvent such as dichloromethane or chloroform and is typically carried out under anhydrous conditions. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
Cholesteryl 2,6-dimethyl-3-iodobenzoate is widely used in scientific research as a probe for studying lipid-protein interactions. It is commonly used to label lipids in membranes, which allows for the measurement of protein-lipid interactions using fluorescence spectroscopy. This compound has been used to study the interactions between lipids and a variety of proteins, including ion channels, transporters, and signaling proteins.
Propriétés
Numéro CAS |
124784-15-2 |
|---|---|
Nom du produit |
Cholesteryl 2,6-dimethyl-3-iodobenzoate |
Formule moléculaire |
C36H53IO2 |
Poids moléculaire |
644.7 g/mol |
Nom IUPAC |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate |
InChI |
InChI=1S/C36H53IO2/c1-22(2)9-8-10-23(3)29-14-15-30-28-13-12-26-21-27(17-19-35(26,6)31(28)18-20-36(29,30)7)39-34(38)33-24(4)11-16-32(37)25(33)5/h11-12,16,22-23,27-31H,8-10,13-15,17-21H2,1-7H3/t23-,27?,28?,29-,30?,31?,35+,36-/m1/s1 |
Clé InChI |
RJPYENJVQWBZAL-IPXOLVQISA-N |
SMILES isomérique |
CC1=C(C(=C(C=C1)I)C)C(=O)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C |
SMILES |
CC1=C(C(=C(C=C1)I)C)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
SMILES canonique |
CC1=C(C(=C(C=C1)I)C)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Synonymes |
2,6-DIBCE 2,6-dimethyl-3-iodobenzoate cholesterol ester cholesteryl 2,6-dimethyl-3-iodobenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



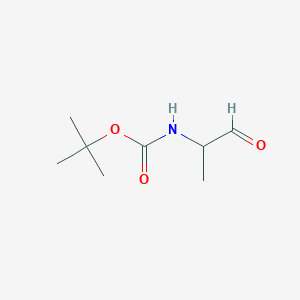
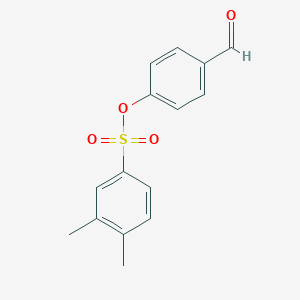
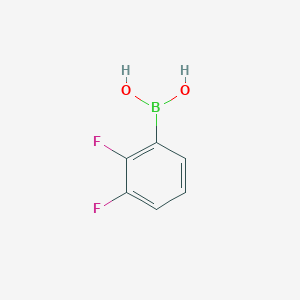
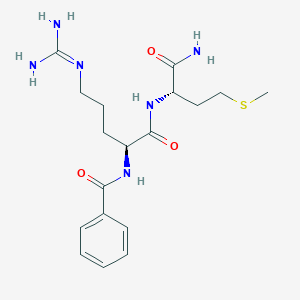
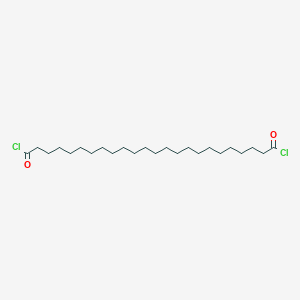
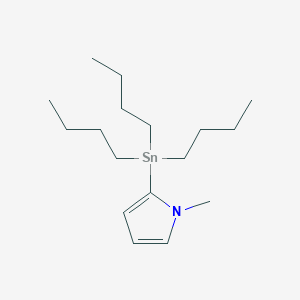

![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
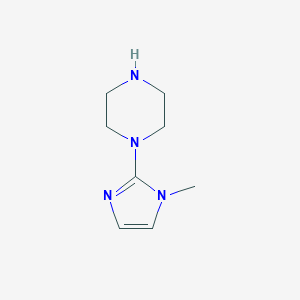
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
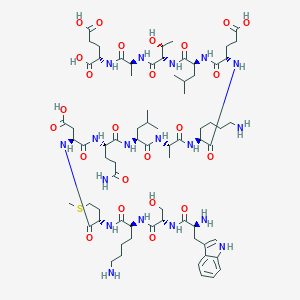
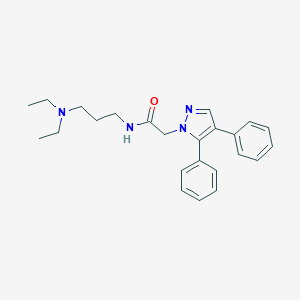
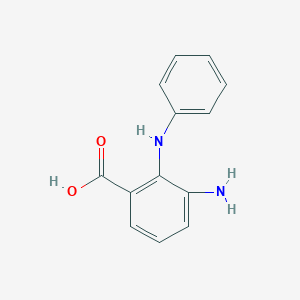
![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)